3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. The final step involves the coupling of this acid with 2-pyridylmethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-17(18(23)20-12-14-5-3-4-10-19-14)11-16(21-22)13-6-8-15(24-2)9-7-13/h3-11H,12H2,1-2H3,(H,20,23) |
InChI Key |
GJWFEBGMDUKMLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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